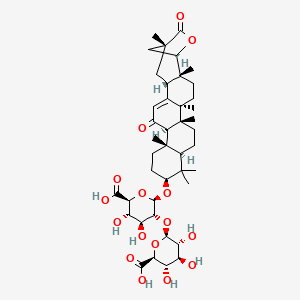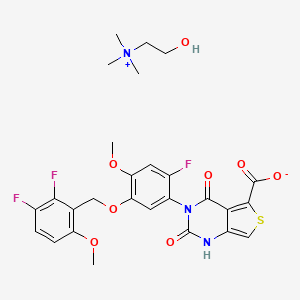
LP-403812
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LP-403812 is a potent small molecule inhibitors of the high affinity proline transporter.
Scientific Research Applications
Linear Programming in Operations Research
Linear programming is extensively used in various scientific fields such as economics, business, management science, and engineering. It offers a framework for modeling and solving problems that involve the optimization of a linear objective function, subject to linear equality and inequality constraints (R. Aliev, A. Alizadeh, O. Huseynov, & K. Jabbarova, 2015).
Learning Progressions in Science Education
The concept of Learning Progressions (LPs) in science education has been a topic of research to understand how students’ thinking about a scientific topic can become more sophisticated over time. This approach is used to align curriculum, instruction, and assessment in science education (H. Jin, P. V. van Rijn, John Moore, Malcolm I. Bauer, Y. Pressler, & N. Yestness, 2019).
Optogenetics and Photobiology
The development of hardware like the Light Plate Apparatus (LPA) is significant in optogenetics and photobiology. This technology facilitates precise control of gene expression in various organisms using light, and its accessibility and ease of use have broadened the impact of optogenetics outside of neuroscience (K. Gerhardt et al., 2016).
Liquid Phase Sintering in Engineering Materials
Liquid Phase Sintering (LPS) is a process used to create high-performance, multiple-phase components from powders. This technology has applications in various engineering materials like automobile engine parts and metal cutting inserts. Advances in LPS have led to the development of quantitative process models and computer simulations to predict sintered component dimensions, microstructure, and properties (R. German, P. Suri, & S. Park, 2009).
Longitudinal Phase Space in Electron Beam Dynamics
Longitudinal phase space (LPS) analysis provides critical insights into electron beam dynamics, essential in applications like high-brightness X-ray radiation from free-electron lasers. Advanced machine learning-based tools can predict LPS accurately, enhancing the understanding and configuration of experimental setups in scientific research (A. Hanuka et al., 2020).
properties
CAS RN |
1142050-84-7 |
|---|---|
Product Name |
LP-403812 |
Molecular Formula |
C26H34N6O2S |
Molecular Weight |
494.66 |
IUPAC Name |
N-{1-tert-butyl-3-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl}-4-methylbenzamide |
InChI |
InChI=1S/C26H34N6O2S/c1-17-9-11-18(12-10-17)23(33)28-25-27-22-21(35-25)20(29-32(22)26(2,3)4)24(34)31-15-7-8-19(31)16-30-13-5-6-14-30/h9-12,19H,5-8,13-16H2,1-4H3,(H,27,28,33)/t19-/m0/s1 |
InChI Key |
GJBQMIZKUFMWPV-IBGZPJMESA-N |
SMILES |
O=C(NC1=NC(N(C(C)(C)C)N=C2C(N3[C@H](CN4CCCC4)CCC3)=O)=C2S1)C5=CC=C(C)C=C5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
LP-403812; LP 403812; LP403812. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![N'-(5-chloro-2-cyanophenyl)-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]ethanediamide](/img/structure/B608574.png)

![(S)-3-(2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboxamido)phenyl dimethylcarbamate](/img/structure/B608577.png)
![(S)-N-(3-bromophenyl)-N'-cyano-2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboximidamide](/img/structure/B608578.png)


